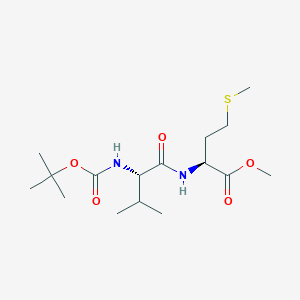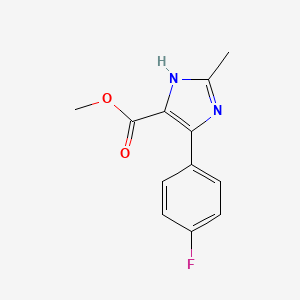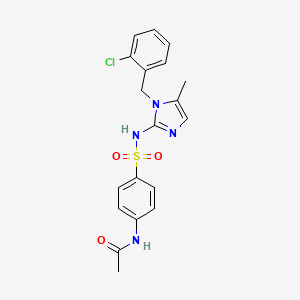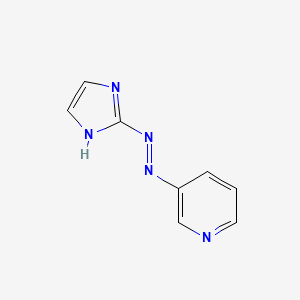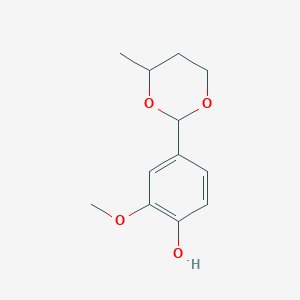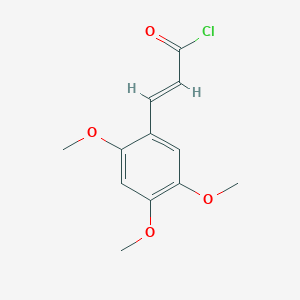
(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-enoyl chloride is an organic compound that belongs to the class of cinnamoyl chlorides It is characterized by the presence of a trimethoxyphenyl group attached to a prop-2-enoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride typically involves the reaction of (E)-3-(2,4,5-trimethoxyphenyl)acrylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:
(E)-3-(2,4,5-trimethoxyphenyl)acrylic acid+SOCl2→(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-enoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent used for the reduction of acyl chlorides to alcohols.
Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄), can be used under controlled conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Alcohols: Formed by the reduction of the acyl chloride group.
科学研究应用
(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Biological Studies: It is used in the synthesis of bioactive molecules that can be tested for their biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride is primarily related to its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors. The molecular pathways involved depend on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
(E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoyl chloride: Similar structure but with different substitution pattern on the phenyl ring.
(E)-3-(2,4-Dimethoxyphenyl)prop-2-enoyl chloride: Lacks one methoxy group compared to the target compound.
(E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl chloride: Another isomer with a different substitution pattern.
Uniqueness
(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-enoyl chloride is unique due to the specific arrangement of methoxy groups on the phenyl ring. This arrangement can influence the compound’s reactivity and the properties of its derivatives. The presence of three methoxy groups can enhance the electron-donating effect, making the compound more reactive towards nucleophiles compared to its dimethoxy analogs .
属性
分子式 |
C12H13ClO4 |
|---|---|
分子量 |
256.68 g/mol |
IUPAC 名称 |
(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C12H13ClO4/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3/b5-4+ |
InChI 键 |
RAXRSHWAHZRMQK-SNAWJCMRSA-N |
手性 SMILES |
COC1=CC(=C(C=C1/C=C/C(=O)Cl)OC)OC |
规范 SMILES |
COC1=CC(=C(C=C1C=CC(=O)Cl)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B13806698.png)
![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
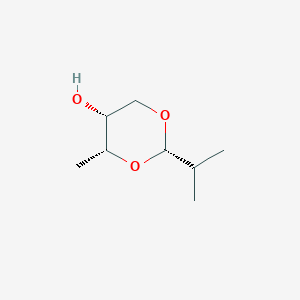
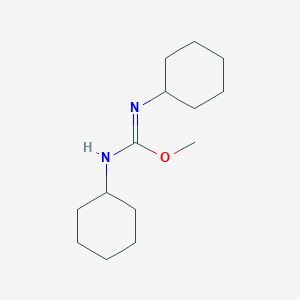
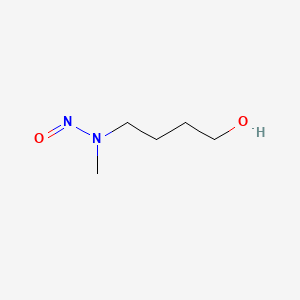

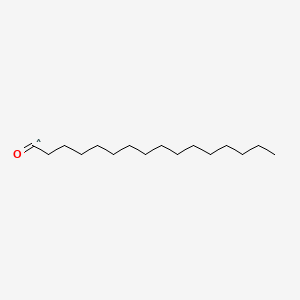
![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
